molecular formula C15H20N2O3 B11086054 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)hexanamide

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)hexanamide

Cat. No.: B11086054
M. Wt: 276.33 g/mol
InChI Key: WTSQKRDNWNFDJU-UHFFFAOYSA-N
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Description

  • This compound is also known by its IUPAC name: 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)hexanamide .
  • It has the chemical formula C15H19NO4 and a molecular weight of 277.32 g/mol .
  • The compound features a fused bicyclic structure with a hexahydro-2H-4,7-methanoisoindole core.
  • Preparation Methods

    • Synthetic Routes : Unfortunately, specific synthetic routes for this compound are not widely documented. it likely involves cyclization reactions to form the hexahydro-2H-4,7-methanoisoindole ring system.
    • Industrial Production : Industrial-scale production methods are not well-established due to limited applications and research.
  • Chemical Reactions Analysis

    • Reactivity : The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Reduction : Reduction with hydride reagents (e.g., lithium aluminum hydride) can yield the corresponding amine.
      • Substitution : Nucleophilic substitution reactions can occur at the carbonyl group.
    • Major Products : The major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • Chemistry : Limited studies explore its chemical properties, but it could serve as a building block for more complex molecules.
    • Biology and Medicine : No direct biological or medicinal applications are reported.
    • Industry : Its industrial applications remain unexplored.
  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to elucidate its effects.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C15H20N2O3

    Molecular Weight

    276.33 g/mol

    IUPAC Name

    2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)hexanamide

    InChI

    InChI=1S/C15H20N2O3/c1-2-3-4-10(13(16)18)17-14(19)11-8-5-6-9(7-8)12(11)15(17)20/h5-6,8-12H,2-4,7H2,1H3,(H2,16,18)

    InChI Key

    WTSQKRDNWNFDJU-UHFFFAOYSA-N

    Canonical SMILES

    CCCCC(C(=O)N)N1C(=O)C2C3CC(C2C1=O)C=C3

    Origin of Product

    United States

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